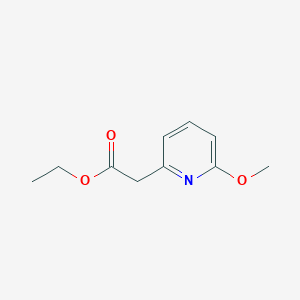

Ethyl 2-(6-methoxypyridin-2-YL)acetate

Description

Ethyl 2-(6-methoxypyridin-2-yl)acetate is an ester derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and an ethyl acetate side chain at the 2-position. This compound is commercially available in varying quantities (1g, 5g, 100mg, etc.) with high purity (98%) . Its molecular structure combines the aromaticity of pyridine with the ester functionality, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The methoxy group enhances electron density on the pyridine ring, influencing reactivity in substitution and coupling reactions .

Properties

IUPAC Name |

ethyl 2-(6-methoxypyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-8-5-4-6-9(11-8)13-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLBOEUWVZYBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(6-methoxypyridin-2-yl)acetate is being investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in:

- Anti-inflammatory Activity : Compounds related to this compound have been synthesized and evaluated for their ability to modulate inflammatory responses. For instance, derivatives containing the pyridine structure have demonstrated significant inhibition of pro-inflammatory markers, making them candidates for treating inflammatory diseases .

- Antitumor Properties : Research indicates that certain derivatives exhibit antiproliferative effects against various cancer cell lines. The presence of the methoxy group enhances lipophilicity, facilitating better membrane permeability and bioavailability .

Synthesis of Novel Compounds

This compound serves as a valuable intermediate in the synthesis of more complex molecules. It can be utilized in:

- Aldol Condensation Reactions : this compound can participate in aldol reactions to form larger carbon frameworks, which are essential in drug discovery processes .

- Synthesis of Bioactive Molecules : The compound's structure allows for modifications that can lead to the development of new bioactive compounds with specific therapeutic targets.

Case Study 1: Inhibition of Retinoic Acid Metabolizing Enzymes

In a study examining the inhibition of retinoic acid metabolizing enzymes, derivatives of this compound were synthesized and tested. Results indicated that these derivatives could significantly inhibit enzyme activity, suggesting their potential as therapeutic agents in conditions where retinoic acid metabolism is dysregulated .

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of compounds derived from this compound. The findings revealed that these derivatives exhibited notable radical scavenging activity, contributing to their potential use in formulations aimed at reducing oxidative stress-related diseases .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in:

- Agricultural Chemistry : Due to its bioactive properties, this compound may be explored for use as a pesticide or herbicide precursor.

- Flavoring and Fragrance Industry : Its unique aromatic profile could make it suitable for use in flavoring agents or perfumes.

Mechanism of Action

The mechanism by which Ethyl 2-(6-methoxypyridin-2-YL)acetate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-(6-methoxypyridin-2-yl)acetate belongs to a broader class of pyridine- and heterocycle-containing esters. Below is a comparative analysis with structurally analogous compounds:

Key Observations

Electronic Effects: Methoxy vs. Halogens: The methoxy group in this compound donates electrons via resonance, increasing aromatic ring reactivity toward electrophilic substitution. In contrast, electron-withdrawing groups (e.g., 5-fluoro in ) reduce electron density, favoring nucleophilic attacks. Amino vs. Methyl: The 6-amino analog exhibits higher solubility due to hydrogen bonding, whereas methyl substituents (e.g., ) enhance lipophilicity.

Biological Activity :

- Compounds with halogens (e.g., 5-fluoro , 6-chloro ) are often designed for enhanced bioactivity, targeting enzymes or receptors via halogen bonding.

- Thioether-containing derivatives (e.g., ) may improve membrane permeability due to sulfur’s polarizability.

Synthetic Utility :

- This compound is synthesized via palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) , similar to fluoro- and chloro-substituted analogs.

- Triazole- and imidazole-containing variants (e.g., ) require cyclocondensation or click chemistry for heterocycle formation.

Physical Properties: IR/NMR Data: The ester carbonyl stretch (~1735 cm⁻¹) is consistent across analogs . Substituents like cyano (ν ~2218 cm⁻¹) or thioether (C–S stretch ~700 cm⁻¹) introduce distinct spectral features. Thermal Stability: Methoxy and methyl groups generally improve stability compared to reactive amino or thiol substituents.

Commercial and Research Applications :

- This compound is priced at €291.00/1g , reflecting its demand as a building block. Fluoro- and chloro-substituted analogs are costlier due to synthetic complexity .

- Pyrimidine-based analogs (e.g., ) are explored for kinase inhibition, while imidazole derivatives (e.g., ) show promise in anticancer research.

Biological Activity

Ethyl 2-(6-methoxypyridin-2-yl)acetate (CAS#: 1060814-79-0) is a pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.215 g/mol |

| LogP | 1.1958 |

| PSA | 48.42 Ų |

The methoxy group at the 6-position of the pyridine ring is crucial for enhancing binding affinity and selectivity towards various biological targets, including enzymes and receptors .

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, influencing several physiological pathways. The exact mechanisms depend on the context of use, but it has been suggested that the compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiviral Activity : Studies have shown that derivatives of compounds with similar structures can inhibit viral replication, particularly against Zika virus (ZIKV). For instance, certain analogs demonstrated over 90% inhibition at concentrations as low as 1 μM .

- Cytotoxicity : The compound's structural features contribute to its cytotoxic effects against multidrug-resistant (MDR) cancer cells. The presence of specific functional groups at designated positions on the pyridine ring can significantly enhance cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into the design of effective analogs:

- Functional Group Positioning : Modifications at the 3 and 4 positions of the pyridine ring are crucial for enhancing potency. For example, substituents such as methoxy or methyl groups at these positions have shown improved cytotoxicity compared to larger or hydrophilic groups .

- Lipophilicity : The preference for lipophilic functional groups over hydrophilic ones was observed in several studies, indicating that smaller and more rigid groups tend to enhance biological activity .

Case Studies

- Cytotoxic Effects on MDR Cells : A study highlighted that this compound exhibited significant cytotoxicity against MDR cancer cell lines, with a notable difference in potency based on structural modifications at various positions on the pyridine ring .

- Toxicology Studies : Research into its toxicological profile revealed potential hepatobiliary toxicity linked to its metabolites, emphasizing the importance of understanding metabolic pathways when evaluating the safety of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.